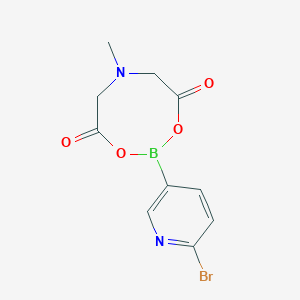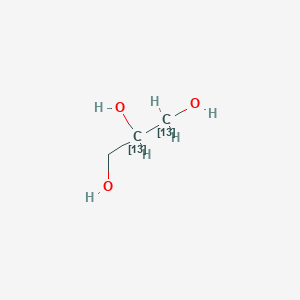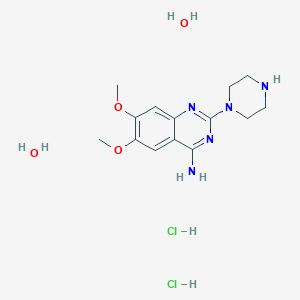
N-Acetyl-L-aspartic-2,3,3-D3 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-aspartic-2,3,3-D3 acid is a deuterated form of N-Acetyl-L-aspartic acid, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic-2,3,3-D3 acid typically involves the acetylation of L-aspartic acid with acetic anhydride in the presence of a deuterated solvent. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic purity. The reaction is carried out in specialized reactors designed to handle deuterated compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-aspartic-2,3,3-D3 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
N-Acetyl-L-aspartic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: Investigated for its potential role in diagnosing and treating neurological disorders.
Industry: Utilized in the production of deuterated compounds for research and development.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-aspartic-2,3,3-D3 acid involves its role as a neuronal osmolyte, contributing to fluid balance in the brain. It also serves as a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells responsible for myelinating neuronal axons. Additionally, it acts as a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate and contributes to energy production from the amino acid glutamate in neuronal mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-aspartic acid: The non-deuterated form of the compound.
N-Acetyl-DL-aspartic-2,3,3-D3 acid: A racemic mixture of the deuterated compound.
DL-Aspartic acid-2,3,3-D3: A deuterated form of aspartic acid without the acetyl group.
Uniqueness
N-Acetyl-L-aspartic-2,3,3-D3 acid is unique due to its specific isotopic labeling, which makes it valuable in tracing and studying metabolic pathways. Its deuterated form provides enhanced stability and allows for precise analytical measurements in various research applications .
Propiedades
Fórmula molecular |
C6H9NO5 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2D2,4D |
Clave InChI |
OTCCIMWXFLJLIA-BWBLNMPZSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


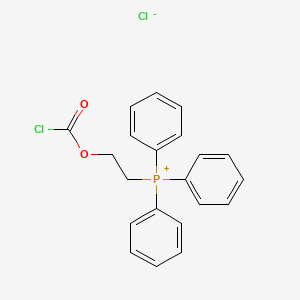

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
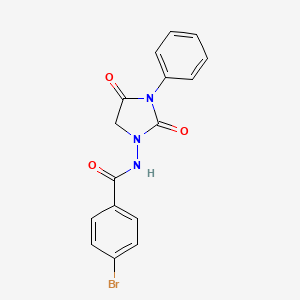
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
